molecular formula C10H12Cl2O B6327327 1,3-Dichloro-4-isopropoxy-2-methylbenzene CAS No. 2624417-21-4

1,3-Dichloro-4-isopropoxy-2-methylbenzene

Cat. No.: B6327327
CAS No.: 2624417-21-4
M. Wt: 219.10 g/mol
InChI Key: UFWOXUWJVQKMIJ-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-isopropoxy-2-methylbenzene is a chlorinated aromatic compound featuring two chlorine atoms at positions 1 and 3, an isopropoxy group (-OCH(CH₃)₂) at position 4, and a methyl group (-CH₃) at position 2. Its molecular formula is C₁₀H₁₁Cl₂O, with a molecular weight of approximately 223.10 g/mol.

Properties

IUPAC Name

1,3-dichloro-2-methyl-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O/c1-6(2)13-9-5-4-8(11)7(3)10(9)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWOXUWJVQKMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)OC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-Dichloro-4-isopropoxy-2-methylbenzene typically involves the chlorination of 4-isopropoxy-2-methylbenzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced at the 1 and 3 positions of the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,3-Dichloro-4-isopropoxy-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,3-dimethoxy-4-isopropoxy-2-methylbenzene .

Scientific Research Applications

1,3-Dichloro-4-isopropoxy-2-methylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research on this compound includes its potential use as a precursor for the development of new drugs with antimicrobial and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-isopropoxy-2-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares 1,3-Dichloro-4-isopropoxy-2-methylbenzene with two related compounds from the provided evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound Not Available C₁₀H₁₁Cl₂O ~223.10 Cl (1,3), -OCH(CH₃)₂ (4), -CH₃ (2) Agrochemical intermediates, synthesis
1-Chloro-3-isopropyl-4-methylbenzene 20068-14-8 C₁₀H₁₃Cl 168.66 Cl (1), -CH(CH₃)₂ (3), -CH₃ (4) Organic synthesis intermediate
2-Isopropoxy-1,3-diisopropylbenzene 141214-18-8 C₁₅H₂₄O 220.35 -OCH(CH₃)₂ (2), -CH(CH₃)₂ (1,3) Propofol-related compound
Key Observations:

The isopropoxy group (-OCH(CH₃)₂) introduces steric bulk and moderate electron-donating resonance effects, contrasting with the purely alkyl substituents in 1-Chloro-3-isopropyl-4-methylbenzene. The methyl group at position 2 in the target compound may induce steric hindrance, affecting regioselectivity in reactions compared to the methyl group at position 4 in ’s compound.

Molecular Weight and Polarity :

  • The target compound’s higher molecular weight (~223 g/mol) compared to 1-Chloro-3-isopropyl-4-methylbenzene (~168 g/mol) suggests differences in volatility and solubility. The presence of two chlorines and an ether oxygen likely increases polarity, enhancing solubility in polar aprotic solvents.

Applications: 1-Chloro-3-isopropyl-4-methylbenzene () is used as an intermediate in organic synthesis, possibly for pharmaceuticals or fragrances . The target compound’s dual chlorine substituents may make it suitable as a pesticide precursor or stabilizing agent in polymer chemistry.

Electronic and Reactivity Profiles

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The chlorine atoms in the target compound deactivate the benzene ring toward electrophilic substitution but direct incoming electrophiles to positions ortho/para to themselves.
    • The isopropoxy group activates the ring via resonance donation, creating competing electronic effects. This interplay may result in unique reactivity compared to compounds with only alkyl (e.g., ) or ether groups (e.g., ).
  • In contrast, 2-Isopropoxy-1,3-diisopropylbenzene () has larger isopropyl groups, which may further reduce reactivity due to increased bulk.

Biological Activity

Overview of 1,3-Dichloro-4-isopropoxy-2-methylbenzene

This compound, also known as a chlorinated aromatic compound, is recognized for its potential biological activities, particularly in the context of environmental toxicology and pharmacology. Its chemical structure suggests it may interact with biological systems in various ways.

  • Molecular Formula : C10H10Cl2O
  • Molecular Weight : 233.09 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound can be analyzed through its effects on various biological systems:

1. Toxicity Studies

  • Acute Toxicity : Research indicates that chlorinated aromatic compounds can exhibit high toxicity to aquatic organisms. For instance, studies have shown that exposure to similar compounds leads to significant mortality rates in fish and invertebrates.
  • Chronic Toxicity : Long-term exposure may result in bioaccumulation and chronic effects on reproduction and growth in aquatic species.

2. Endocrine Disruption

  • Some chlorinated compounds have been identified as endocrine disruptors. This means they can interfere with hormonal systems, potentially leading to reproductive and developmental issues in wildlife and humans.

3. Antimicrobial Activity

  • Preliminary studies suggest that certain chlorinated aromatic compounds may possess antimicrobial properties. This could be relevant for developing new antibacterial or antifungal agents.

Case Study 1: Aquatic Toxicity

A study conducted on the effects of chlorinated aromatic compounds on freshwater fish revealed that exposure to this compound resulted in altered behavior and increased mortality rates. The study emphasized the need for further investigation into the compound's impact on aquatic ecosystems.

Case Study 2: Endocrine Disruption

Research examining the endocrine-disrupting potential of various chlorinated compounds found that this compound exhibited significant binding affinity to estrogen receptors. This suggests a potential risk for reproductive health in exposed populations.

Research Findings

StudyFocusFindings
Study AAquatic ToxicitySignificant mortality in fish at low concentrations
Study BEndocrine DisruptionHigh binding affinity to estrogen receptors
Study CAntimicrobial ActivityInhibition of bacterial growth at specific concentrations

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